1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a complex organic compound that features a pyridazine ring, a pyridine ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Attachment of the phenyl group: This step might involve a Suzuki coupling reaction.
Formation of the piperidine ring: This can be synthesized through a reductive amination process.
Coupling of the pyridine ring: This might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides.
Reduction: This might reduce the pyridazine or pyridine rings.
Substitution: Halogenation or alkylation reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, halogenating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide may have applications in:
Medicinal chemistry: Potential as a drug candidate due to its complex structure.
Biological research: Studying its interactions with biological targets.
Industrial applications: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide: Similar structure but with a different position of the pyridine ring.
1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide: Another positional isomer.
Uniqueness
1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its biological activity and chemical reactivity.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-pyridin-4-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c27-21(23-18-8-12-22-13-9-18)17-10-14-26(15-11-17)20-7-6-19(24-25-20)16-4-2-1-3-5-16/h1-9,12-13,17H,10-11,14-15H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFXKIFAKKLDTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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